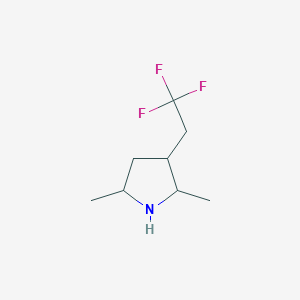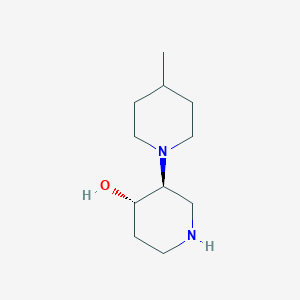
(3S,4S)-3-(4-Methylpiperidin-1-yl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-3-(4-Methylpiperidin-1-yl)piperidin-4-ol is a chiral compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of two piperidine rings, one of which is substituted with a methyl group at the nitrogen atom and a hydroxyl group at the fourth carbon atom. The stereochemistry of the compound is defined by the (3S,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-(4-Methylpiperidin-1-yl)piperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction. This can be achieved using various methods, such as the reductive amination of a suitable precursor.
Introduction of the Methyl Group: The methyl group is introduced at the nitrogen atom of the piperidine ring through an alkylation reaction. Common reagents for this step include methyl iodide or methyl bromide.
Hydroxylation: The hydroxyl group is introduced at the fourth carbon atom of the piperidine ring through an oxidation reaction. This can be achieved using oxidizing agents such as potassium permanganate or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts and enantioselective synthesis techniques is also common to ensure the desired stereochemistry of the final product.
化学反応の分析
Types of Reactions
(3S,4S)-3-(4-Methylpiperidin-1-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions to form the corresponding amine or alcohol. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The methyl group at the nitrogen atom can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions. Reagents such as alkyl halides or aryl halides are commonly used.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, aryl halides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Various alkyl or aryl derivatives
科学的研究の応用
(3S,4S)-3-(4-Methylpiperidin-1-yl)piperidin-4-ol has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.
Biology: It is used in the study of biological processes involving piperidine derivatives. The compound’s interactions with biological molecules can provide insights into enzyme mechanisms and receptor binding.
Medicine: The compound has potential therapeutic applications due to its structural similarity to biologically active molecules. It is studied for its potential use in the treatment of neurological disorders and as an analgesic.
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
作用機序
The mechanism of action of (3S,4S)-3-(4-Methylpiperidin-1-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. The hydroxyl group and the nitrogen atom are key functional groups that participate in hydrogen bonding and electrostatic interactions with the target molecules. These interactions can modulate the activity of the target, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
(3S,4S)-3-(4-Ethylpiperidin-1-yl)piperidin-4-ol: Similar structure with an ethyl group instead of a methyl group.
(3S,4S)-3-(4-Phenylpiperidin-1-yl)piperidin-4-ol: Similar structure with a phenyl group instead of a methyl group.
(3S,4S)-3-(4-Benzylpiperidin-1-yl)piperidin-4-ol: Similar structure with a benzyl group instead of a methyl group.
Uniqueness
(3S,4S)-3-(4-Methylpiperidin-1-yl)piperidin-4-ol is unique due to its specific stereochemistry and the presence of a methyl group at the nitrogen atom. This configuration imparts distinct physicochemical properties and biological activity compared to its analogs. The compound’s ability to form specific interactions with molecular targets makes it valuable in various research and industrial applications.
特性
分子式 |
C11H22N2O |
|---|---|
分子量 |
198.31 g/mol |
IUPAC名 |
(3S,4S)-3-(4-methylpiperidin-1-yl)piperidin-4-ol |
InChI |
InChI=1S/C11H22N2O/c1-9-3-6-13(7-4-9)10-8-12-5-2-11(10)14/h9-12,14H,2-8H2,1H3/t10-,11-/m0/s1 |
InChIキー |
CKHJOIBENHPIAZ-QWRGUYRKSA-N |
異性体SMILES |
CC1CCN(CC1)[C@H]2CNCC[C@@H]2O |
正規SMILES |
CC1CCN(CC1)C2CNCCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13245813.png)
![2-[(2-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B13245821.png)
![Propyl[1-(pyridin-4-YL)ethyl]amine](/img/structure/B13245830.png)
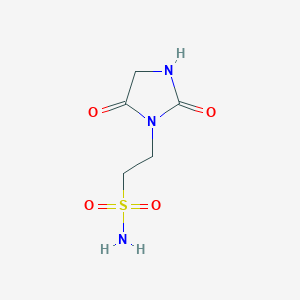


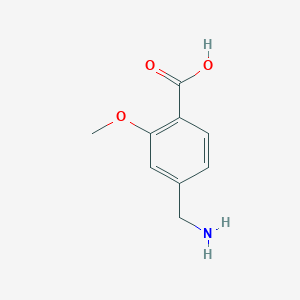
![Methyl ((7-chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycinate](/img/structure/B13245853.png)
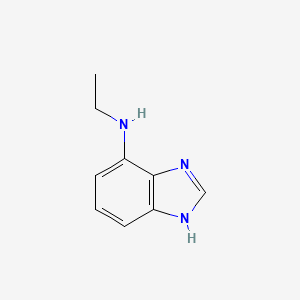
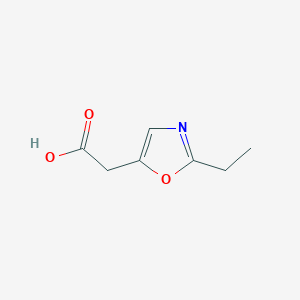


![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(3-methylphenyl)propanoic acid](/img/structure/B13245888.png)
